Cas no 100361-54-4 (5-Isothiazolecarboxylic acid, 4-amino-3-(4-fluorophenyl)-, ethyl ester)

5-Isothiazolecarboxylic acid, 4-amino-3-(4-fluorophenyl)-, ethyl ester structure
100361-54-4 structure
Product Name:5-Isothiazolecarboxylic acid, 4-amino-3-(4-fluorophenyl)-, ethyl ester
N.o CAS:100361-54-4
MF:C12H11FN2O2S
MW:266.291344881058
CID:3548519
PubChem ID:647033
Update Time:2025-04-22

5-Isothiazolecarboxylic acid, 4-amino-3-(4-fluorophenyl)-, ethyl ester Propriedades químicas e físicas

Nomes e Identificadores

    • 5-Isothiazolecarboxylic acid, 4-amino-3-(4-fluorophenyl)-, ethyl ester
    • ethyl 4-amino-3-(4-fluorophenyl)isothiazole-5-carboxylate
    • Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate
    • EN300-378953
    • 4-Amino-3-(4-fluoro-phenyl)-isothiazole-5-carboxylic acid ethyl ester
    • AEA36154
    • Oprea1_132730
    • CHEMBL1367886
    • AKOS014980506
    • G48739
    • HMS2462H09
    • ethyl4-amino-3-(4-fluorophenyl)isothiazole-5-carboxylate
    • SMR000002907
    • MSAJPWUZVXXYQR-UHFFFAOYSA-N
    • CS-0247927
    • ethyl 3-(4-fluorophenyl)-4-amino-5-isothiazolecarboxylate
    • MLS000070366
    • Z1267500910
    • SCHEMBL10941530
    • 100361-54-4
    • Inchi: 1S/C12H11FN2O2S/c1-2-17-12(16)11-9(14)10(15-18-11)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3
    • Chave InChI: MSAJPWUZVXXYQR-UHFFFAOYSA-N
    • SMILES: S1C(C(OCC)=O)=C(N)C(C2=CC=C(F)C=C2)=N1

Propriedades Computadas

  • Massa Exacta: 266.052527g/mol
  • Massa monoisotópica: 266.052527g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 298
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 266.29g/mol
  • XLogP3: 3.2
  • Superfície polar topológica: 93.4Ų

5-Isothiazolecarboxylic acid, 4-amino-3-(4-fluorophenyl)-, ethyl ester Preçomais >>

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